1-(2-(Sulphonatooxy)ethyl)pyridinium
Overview
Description
1-(2-(Sulphonatooxy)ethyl)pyridinium is a quaternary ammonium compound belonging to the pyridinium family. It is characterized by the presence of a pyridinium ring substituted with a 2-(sulphonatooxy)ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Sulphonatooxy)ethyl)pyridinium typically involves the quaternization of pyridine with an appropriate alkylating agent. One common method is the reaction of pyridine with 2-chloroethyl sulphate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Sulphonatooxy)ethyl)pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulphonatooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridinium N-oxide derivatives.
Reduction: Formation of pyridinium derivatives with reduced functional groups.
Substitution: Formation of substituted pyridinium compounds.
Scientific Research Applications
1-(2-(Sulphonatooxy)ethyl)pyridinium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of ionic liquids and as an additive in electrochemical processes
Mechanism of Action
The mechanism of action of 1-(2-(Sulphonatooxy)ethyl)pyridinium involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can disrupt cellular membranes, leading to cell lysis and death. These mechanisms are crucial for its antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 1-(2-(Sulphonatooxy)propyl)pyridinium
- 1-(2-(Sulphonatooxy)butyl)pyridinium
- 1-(2-(Sulphonatooxy)hexyl)pyridinium
Comparison: 1-(2-(Sulphonatooxy)ethyl)pyridinium is unique due to its specific alkyl chain length and the presence of the sulphonatooxy group. Compared to its analogs, it exhibits distinct reactivity and solubility properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2-pyridin-1-ium-1-ylethyl sulfate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c9-13(10,11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOQDVJCGIRTJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CCOS(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210359 | |
Record name | 1-(2-(Sulphonatooxy)ethyl)pyridinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-30-9 | |
Record name | Pyridinium, 1-[2-(sulfooxy)ethyl]-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6142-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-(Sulphonatooxy)ethyl)pyridinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-(Sulphonatooxy)ethyl)pyridinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(sulphonatooxy)ethyl]pyridinium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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